molecular formula C10H10Br2 B12661813 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene CAS No. 94070-85-6

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12661813
CAS No.: 94070-85-6
M. Wt: 289.99 g/mol
InChI Key: VUDWWNGBDAJKFX-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are attached to the first and third carbon atoms of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride (CCI₄) under irradiation using a photochemical reaction apparatus. The reaction is carried out below 10°C to ensure the formation of the desired product. The resulting tetrabromide is then subjected to dehydrobromination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Formation of iodinated or other halogenated derivatives.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.

    Oxidation: Formation of naphthoquinones and other oxidized products.

Scientific Research Applications

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic effects of the bromine atoms and the stability of the tetrahydronaphthalene ring.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
  • 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
  • 1,3-Dibromo-2,3,4,5-tetrahydronaphthalene

Uniqueness

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.

Properties

CAS No.

94070-85-6

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

1,3-dibromo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2

InChI Key

VUDWWNGBDAJKFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C2C1Br)Br

Origin of Product

United States

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